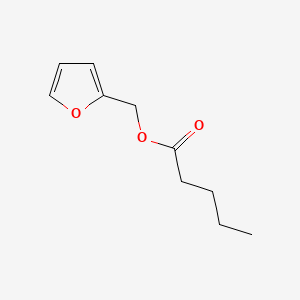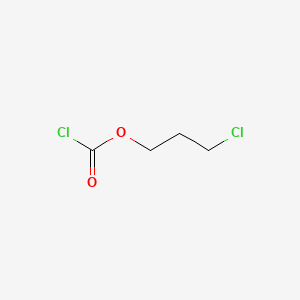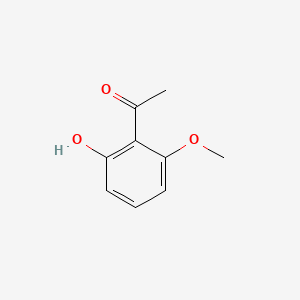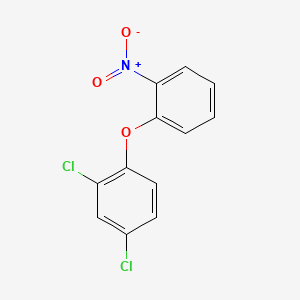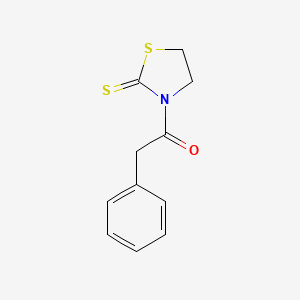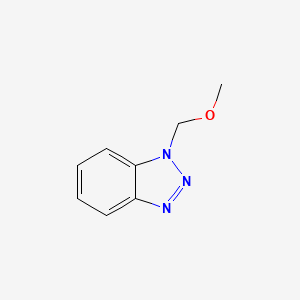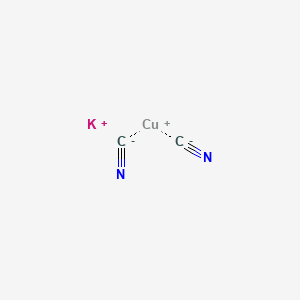
Cyanure de potassium et de cuivre(I)
Vue d'ensemble
Description
Cuprous potassium cyanide, also known as potassium cuprous cyanide, is an inorganic compound with the chemical formula KCu(CN)₂. It is a coordination complex that consists of copper(I) ions and cyanide ions. This compound is typically used in electroplating and as a reagent in various chemical reactions.
Applications De Recherche Scientifique
Cuprous potassium cyanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of nitriles.
Biology: Employed in biochemical assays and studies involving metal-cyanide complexes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in electroplating processes to deposit copper on various substrates, enhancing their electrical conductivity and corrosion resistance.
Mécanisme D'action
Target of Action
Cuprous potassium cyanide, also known as potassium dicyanocuprate, is an inorganic compound that primarily targets metal ions in various biochemical processes . The compound’s primary targets are often involved in catalytic reactions, electroplating, and the preparation of nitriles .
Mode of Action
Potassium dicyanocuprate interacts with its targets by forming coordination complexes. The cyanide ions in the compound can bind to metal ions, altering their chemical properties and reactivity . This interaction can lead to changes in the biochemical processes in which these metal ions are involved.
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt cellular respiration, and affect the synthesis of certain compounds
Pharmacokinetics
It is known that cyanide ions can be absorbed through the gastrointestinal tract, skin, and respiratory system . Once absorbed, they can be distributed throughout the body and metabolized into less toxic compounds, which are then excreted .
Result of Action
The molecular and cellular effects of potassium dicyanocuprate’s action depend on its concentration and the specific biochemical processes it affects. At high concentrations, cyanide ions can be toxic, leading to cellular damage and potentially death . At lower concentrations, they may have less severe effects, such as enzyme inhibition and disruption of normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cuprous potassium cyanide. For example, the presence of other metal ions can affect the compound’s reactivity and the processes it targets . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s stability and its conversion into other forms .
Analyse Biochimique
Biochemical Properties
Cuprous potassium cyanide is known to interact with various enzymes and proteins. It is particularly known for its interaction with copper (I) cation, which plays a significant role in biochemical reactions . The cyanide ion in the compound can bind to the copper (I) cation, forming a complex that can interact with other biomolecules .
Cellular Effects
Cuprous potassium cyanide can have profound effects on cellular processes. For instance, it has been shown to affect cell viability and mitochondrial function in coral cells . The compound’s interaction with cellular components can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, cuprous potassium cyanide exerts its effects through its interaction with biomolecules. The cyanide ion in the compound can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact mechanism of action is complex and may vary depending on the specific biomolecule involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cuprous potassium cyanide can change over time. For example, it has been observed that the compound’s interaction with coral cells can lead to significant changes in cell viability and mitochondrial function over time . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of cuprous potassium cyanide can vary with different dosages in animal models. While specific studies on cuprous potassium cyanide are limited, it is known that cyanide compounds can have toxic or adverse effects at high doses
Metabolic Pathways
Cuprous potassium cyanide is involved in various metabolic pathways. The cyanide ion in the compound can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cuprous potassium cyanide can be synthesized by reacting copper(I) cyanide with potassium cyanide. The reaction typically occurs in an aqueous solution and can be represented by the following equation: [ \text{CuCN} + \text{KCN} \rightarrow \text{KCu(CN)}_2 ]
Industrial Production Methods: In industrial settings, cuprous potassium cyanide is often produced by the reduction of copper(II) sulfate with sodium bisulfite at elevated temperatures, followed by the addition of potassium cyanide. The reaction conditions are carefully controlled to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cuprous potassium cyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to metallic copper.
Substitution: Cyanide ions can be substituted by other ligands in coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ammonia, phosphines.
Major Products Formed:
Oxidation: Copper(II) cyanide, copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper(I) complexes with different ligands.
Comparaison Avec Des Composés Similaires
Copper(I) cyanide (CuCN): Similar in structure but lacks the potassium ion.
Potassium cyanide (KCN): Contains potassium and cyanide ions but lacks the copper ion.
Sodium cyanide (NaCN): Similar to potassium cyanide but with sodium instead of potassium.
Uniqueness: Cuprous potassium cyanide is unique due to its combination of copper(I) and cyanide ions, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes makes it particularly useful in electroplating and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
potassium;copper(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPWEKOUUEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCu(CN)2, C2CuKN2 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014552 | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(I) potassium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13682-73-0 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous potassium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dicyanocuprate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Potassium Dicyanoaurate(I) interesting from a materials science perspective?
A1: Potassium Dicyanoaurate(I) (KAu(CN)2) is fascinating because it can exist in different structural forms called polymorphs, each with unique properties. Researchers have discovered two new polymorphs, termed m-KAu(CN)2 and t-KAu(CN)2, through mechanochemical and thermochemical treatments, respectively. [] These polymorphs exhibit distinct luminescent properties, particularly a significant shift in fluorescence emission from orange to violet in m-KAu(CN)2 compared to the original KAu(CN)2. [] This discovery opens up possibilities for creating new luminescent materials with tailored properties.
Q2: How are these new polymorphs generated, and what are their structural characteristics?
A2: The m-KAu(CN)2 polymorph is generated by grinding or ball milling commercial KAu(CN)2. [] While the exact structure is yet to be fully elucidated, powder X-ray diffraction suggests a change in the ordering of Au(CN)2- ions within a layered structure compared to the original KAu(CN)2. [] This transformation is reversible upon the addition of solvents. []
Q3: Can the luminescent properties of Potassium Dicyanoaurate(I) be further tuned beyond polymorph formation?
A3: Yes, researchers have demonstrated that grinding KAu(CN)2 with its Copper(I) analog, Potassium Dicyanoaurate(I) (KCu(CN)2), in specific ratios leads to the formation of solid solutions. [] These solid solutions are isostructural to m-KAu(CN)2 but exhibit distinct fluorescence emissions compared to either parent compound. [] This finding highlights the potential for fine-tuning luminescent properties through the controlled creation of solid solutions.
Q4: Are there any other notable structural features of Potassium Dicyanoaurate(I) and its Copper analog?
A4: Research on KCu(CN)2 using Zeeman studies of ⁶³Cu Nuclear Quadrupole Resonance revealed key structural details. [] The study determined the nuclear quadrupole coupling constant (e2Qqzz) to be 60.9 ± 0.6 Mc/sec and the electric-field-gradient asymmetry parameter (η) to be 0.78 ± 0.07. [] Furthermore, the crystal of KCu(CN)2 contains two physically inequivalent copper atom sites, resulting in two zero-splitting loci. [] This information provides valuable insights into the electronic environment and bonding within the crystal structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)
